molecular formula C33H35NO13 B1684452 Elsamitrucin CAS No. 97068-30-9

Elsamitrucin

カタログ番号: B1684452
CAS番号: 97068-30-9
分子量: 653.6 g/mol
InChIキー: MGQRRMONVLMKJL-KWJIQSIXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

エルサミトルシンは、以下を含むいくつかの種類の化学反応を起こします。

    酸化: この化合物は特定の条件下で酸化され、さまざまな酸化生成物が生成されます。

    還元: エルサミトルシンは、一般的な還元剤を使用して還元することができ、還元誘導体が生成されます。

    置換: この化合物は置換反応を起こすことができ、適切な条件下で官能基が他の基に置き換えられます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります。

科学研究への応用

エルサミトルシンは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Elsamitrucin has a wide range of scientific research applications, including:

生物活性

Elsamitrucin (BMY-28090), a heterocyclic antineoplastic antibiotic, is derived from the fermentation products of the gram-positive bacterium Actinomycete strain J907-21. Its unique mechanism of action involves intercalation into DNA at guanine-cytosine (G-C) rich sequences, inhibiting topoisomerase I and II, and ultimately leading to single-strand breaks and the prevention of DNA replication . This compound has been explored for its potential in treating various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, colorectal cancer, and non-Hodgkin's lymphoma (NHL).

This compound's primary biological activity stems from its ability to bind to DNA and inhibit critical enzymes involved in DNA replication. The following points summarize its mechanism:

  • Intercalation : this compound intercalates into G-C rich regions of DNA, disrupting normal function.
  • Topoisomerase Inhibition : It inhibits both topoisomerase I and II, leading to DNA strand breaks .
  • Oncolytic Activity : Demonstrates significant antitumor activity against a variety of cancers, including metastatic breast cancer, colorectal cancer, and NSCLC .

Phase II Trials

  • Non-Small Cell Lung Cancer :
    • A Phase II study involved 17 patients with previously untreated NSCLC. The administration of 25 mg/m² of this compound intravenously did not yield any documented tumor responses among the evaluable patients. Mild to moderate toxicities were reported, primarily nausea and local skin reactions .
  • Breast and Colorectal Cancer :
    • In studies focused on metastatic breast cancer and colorectal cancer, this compound was evaluated for its efficacy. Results indicated that while some patients exhibited stable disease, overall response rates were limited .
  • Non-Hodgkin's Lymphoma :
    • In a separate Phase I trial with NHL patients, 13% exhibited a significant reduction in tumor size (≥50%), with durations ranging from 5 to 30 weeks . This suggests potential utility in specific subsets of lymphoma patients.

Toxicity Profile

The toxicity profile of this compound appears favorable compared to other chemotherapeutics:

  • Hematological Safety : Notably, this compound does not induce myelosuppression or cardiotoxicity, making it a candidate for combination therapies without the typical blood-related side effects associated with many chemotherapeutic agents .
  • Adverse Events : Common adverse events included mild nausea and vomiting; however, serious adverse events such as hepatotoxicity were reported at higher doses in veterinary studies involving dogs with malignant tumors .

Veterinary Applications

A notable study involved administering this compound to dogs with spontaneous malignant tumors that were refractory to conventional therapies. The findings indicated that:

  • Dosage Tolerance : A dose of 0.08 mg/kg was well tolerated without serious adverse events.
  • Adverse Events : Some serious adverse events occurred at higher doses, including heart failure and hepatotoxicity .

Summary Table of Clinical Findings

Study TypeCancer TypePatient CountResponse RateNotable Toxicities
Phase IINon-Small Cell Lung Cancer170%Nausea, vomiting
Phase INon-Hodgkin's Lymphoma3113%Mild hematological toxicity
VeterinaryMalignant Tumors in Dogs20VariableHeart failure, hepatotoxicity

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Elsamitrucin's interaction with DNA and its inhibition of topoisomerases?

this compound induces single-strand DNA breaks via hydroxyl radical-mediated oxidative cleavage, preferentially targeting 5'-GG sequences. It inhibits topoisomerase II (IC50 0.4 µM) by binding tightly to DNA, potentially stabilizing the DNA-enzyme complex. While it does not directly trap topoisomerase I cleavage complexes, its strong DNA-binding affinity may indirectly disrupt topo I activity. This dual mechanism distinguishes it from structurally related compounds like chartreusin .

Q. What experimental models have demonstrated this compound's antitumor efficacy?

Preclinical studies utilized murine and human xenograft models, showing broad-spectrum activity against solid tumors. Phase I trials identified hepatotoxicity (reversible liver enzyme disruption) as the dose-limiting toxicity, contrasting with the myelosuppression typical of other topoisomerase inhibitors. Phase II trials at 25 mg/m<sup>2</sup> weekly in advanced solid tumors and NSCLC, however, reported no objective responses, highlighting the need for optimized dosing or combinatorial approaches .

Q. How does this compound's structure influence its pharmacokinetic and pharmacodynamic properties?

The disaccharide side chain with a water-solubilizing amino sugar enhances solubility compared to chartreusin, potentially improving bioavailability. This modification contributes to its 10–15-fold greater cytotoxicity in vitro. Stability studies should focus on lactone ring integrity under physiological conditions, as seen in homocamptothecin analogs, to assess its therapeutic window .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported effects on topoisomerase I versus II?

Discrepancies may arise from assay conditions (e.g., enzyme concentration, DNA substrate) or cell-type-specific repair mechanisms. To address this:

  • Perform comparative assays using purified topo I/II under standardized buffer conditions.
  • Use DNA footprinting to map binding sites and correlate with cleavage patterns.
  • Incorporate knock-out cell lines to isolate topo-specific effects .

Q. What experimental design considerations are critical for assessing this compound's hepatotoxicity relative to efficacy?

  • Dose optimization : Conduct dose-escalation studies in preclinical models with liver function biomarkers (ALT, AST).
  • Temporal analysis : Compare acute vs. chronic exposure effects using pharmacokinetic modeling.
  • Combinatorial screens : Test synergies with hepatoprotective agents (e.g., N-acetylcysteine) to mitigate toxicity while preserving antitumor activity .

Q. How can researchers improve the reproducibility of this compound's DNA-binding assays?

  • Standardize DNA substrates (e.g., plasmid vs. oligonucleotide sequences).
  • Control for oxidative stress artifacts by including radical scavengers (e.g., DMSO) in cleavage assays.
  • Use quantitative methods like surface plasmon resonance (SPR) to measure binding constants, reducing variability from gel-based assays .

Q. What strategies can be employed to enhance this compound's therapeutic index in resistant tumors?

  • Structure-activity relationship (SAR) studies : Modify the amino sugar moiety to reduce off-target DNA binding.
  • Nanoparticle encapsulation : Improve tumor targeting and reduce hepatic exposure.
  • Biomarker-driven trials : Prioritize tumors with c-myc amplification, as this compound inhibits Sp1 binding to c-myc promoters .

Q. Methodological Guidance

Q. How should researchers design assays to evaluate this compound's impact on transcription factor binding?

  • Use electrophoretic mobility shift assays (EMSAs) with labeled c-myc promoter fragments to quantify Sp1 inhibition.
  • Include competition experiments with excess unlabeled DNA to confirm specificity.
  • Corrogate with luciferase reporter constructs in live cells to assess transcriptional suppression .

Q. What statistical approaches are recommended for analyzing contradictory Phase II trial data?

  • Apply Bayesian hierarchical models to account for heterogeneity in patient populations.
  • Use sensitivity analyses to identify subgroups with differential responses (e.g., by tumor mutational burden).
  • Report 95% confidence intervals for response rates to contextualize "no response" outcomes .

Q. How can researchers validate this compound's mechanism in vivo while minimizing confounding factors?

  • Employ CRISPR-edited models lacking topo II or c-myc to isolate mechanistic pathways.
  • Use paired biopsies pre-/post-treatment to assess DNA damage markers (γH2AX) and target engagement.
  • Integrate metabolomics to rule out off-target effects on hepatic enzymes .

特性

Key on ui mechanism of action

Elsamitrucin induces single strand breaks in DNA and inhibits topoisomerase I and II, enzymes that play an important role in DNA replication.

CAS番号

97068-30-9

分子式

C33H35NO13

分子量

653.6 g/mol

IUPAC名

3-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4R,5S,6R)-3-amino-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione

InChI

InChI=1S/C33H35NO13/c1-11-9-10-16-19-17(11)29(38)46-25-18-14(24(36)21(20(19)25)30(39)44-16)7-6-8-15(18)45-32-28(33(4,40)27(37)13(3)43-32)47-31-22(34)26(41-5)23(35)12(2)42-31/h6-10,12-13,22-23,26-28,31-32,35-37,40H,34H2,1-5H3/t12-,13-,22-,23+,26-,27+,28+,31-,32+,33+/m1/s1

InChIキー

MGQRRMONVLMKJL-KWJIQSIXSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O

異性体SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@@H]([C@]2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O

正規SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O

外観

Solid powder

Key on ui other cas no.

97068-30-9

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

10Oelsaminosylelsarosylchartarin;  elsamicin A;  BBM 2478A;  BMY2800;  BRN 5214813;  BMY28090 D03977

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。